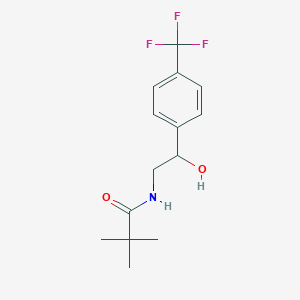

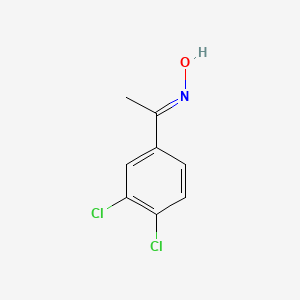

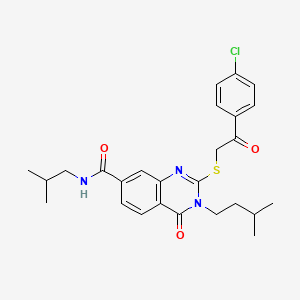

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide” is a chemical compound . It is also known as “T0901317” and has a molecular weight of 481.33 . It is used in LXR agonist studies .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are similar to the compound , starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . More research is needed to provide a detailed synthesis analysis of “this compound”.

Molecular Structure Analysis

The molecular formula of “this compound” is C17H12NSO3F9 . The InChI string is InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.23 g/mol . It has a complexity of 338 and a topological polar surface area of 49.3 Ų . The compound is also known to have 2 hydrogen bond donors and 5 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- Synthesis Techniques and Reactivity: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide and its derivatives show a wide range of reactivity in synthetic chemistry, providing a useful tool for constructing complex molecular architectures. For instance, variations in the site of lithiation of related compounds have been utilized for ring substitution, indicating a nuanced understanding of their chemical reactivity and the ability to generate products with high yields under specific conditions (Smith, El‐Hiti, & Alshammari, 2012). Furthermore, metal-free synthesis techniques involving phenyliodine bis(trifluoroacetate) highlight innovative approaches to C-C bond formation and 1,2-aryl migration, enabling the efficient assembly of 3-arylquinolin-2-one compounds (Liu et al., 2013).

Medicinal Chemistry and Biological Applications

- Pharmacophore Identification for Immunosuppressive Drugs: Detailed configurational and conformational studies on leflunomide, an antirheumatic drug, and its metabolites have led to the identification of a pharmacophore responsible for its immunosuppressive activity. Such studies underline the significance of the chemical structure in the drug's efficacy, laying the groundwork for the development of more potent immunosuppressive agents (Bertolini et al., 1997).

Material Science and Polymer Applications

- Polyimide Nanofibers for Filtration Applications: The synthesis of polyimide (PI) nanofibers through "green" electrospinning from water-soluble precursor solutions demonstrates the application of this compound derivatives in creating materials with significant thermal and chemical stability. These nanofibers are particularly interesting for their potential use in filtration applications, showcasing the cross-disciplinary applicability of these compounds from chemistry to materials science (Jiang, Hou, Agarwal, & Greiner, 2016).

Catalysis and Chemical Transformations

- Catalytic Activities in Oxidation Reactions: Ruthenium complexes with ligands derived from this compound exhibit distinctive catalytic activities in oxidation reactions. Such complexes have been employed in epoxidation of olefins, hydroxylation of alkanes, and dehydrogenation of alcohols, revealing a promising avenue for the development of novel catalysts with enhanced efficiency and selectivity (Jitsukawa, Oka, Yamaguchi, & Masuda, 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZIFTVQOLLEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)